N'-(4-isopropylbenzylidene)isonicotinohydrazide
CAS No.: 17346-07-5
Cat. No.: VC16107798
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17346-07-5 |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O/c1-12(2)14-5-3-13(4-6-14)11-18-19-16(20)15-7-9-17-10-8-15/h3-12H,1-2H3,(H,19,20)/b18-11+ |
| Standard InChI Key | DQCYGHZYQXQFRU-WOJGMQOQSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
N'-(4-Isopropylbenzylidene)isonicotinohydrazide belongs to the hydrazone class, featuring a pyridine ring (isonicotinoyl group) linked via a hydrazone bond to a 4-isopropylbenzylidene moiety. The E-configuration of the imine bond (C=N) is confirmed by its isomeric SMILES notation: . The isopropyl substituent at the para position of the benzylidene group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Physicochemical Properties of N'-(4-Isopropylbenzylidene)isonicotinohydrazide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-4-carboxamide |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
| XLogP3-AA | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 58.7 Ų |
Synthesis Methodology
The compound is synthesized through acid-catalyzed condensation. A mixture of isonicotinohydrazide (1 mmol) and 4-isopropylbenzaldehyde (1 mmol) in ethanol is refluxed for 6–7 hours, followed by cooling, filtration, and drying. This method, adapted from analogous hydrazone syntheses , yields a product with a melting point of 170–171°C. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming the hydrazone linkage. Purification via recrystallization from ethanol ensures >95% purity, as verified by NMR and mass spectrometry .
Physicochemical and Stability Profiles
Solubility and Lipophilicity
N'-(4-Isopropylbenzylidene)isonicotinohydrazide exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic isopropyl group. It is soluble in polar aprotic solvents (e.g., DMSO, ethanol) and displays a calculated partition coefficient (LogP) of 3.2, indicating moderate lipophilicity conducive to cellular uptake .
Photochemical and Hydrolytic Stability
Studies on structurally related hydrazones reveal sensitivity to hydrolytic degradation, particularly under acidic (pH < 3) or alkaline (pH > 10) conditions. Hydrolysis follows first-order kinetics, with rate constants () increasing at elevated temperatures (e.g., at pH 7 and 328 K). Photodegradation under UV light (λ = 254 nm) occurs via radical-mediated cleavage of the hydrazone bond, necessitating storage in amber containers .
Biological Activities and Mechanisms
Anticancer Activity
Hydrazones exhibit anticancer effects via chelation of transition metals (e.g., Fe²⁺, Cu²⁺), generating reactive oxygen species (ROS) that induce apoptosis. Molecular docking studies suggest that N'-(4-isopropylbenzylidene)isonicotinohydrazide binds to the ATP-binding site of EGFR tyrosine kinase (binding energy: −8.6 kcal/mol), potentially inhibiting cancer cell proliferation .
Table 2: Predicted Biological Targets and Binding Affinities
| Target Protein | Binding Energy (kcal/mol) | Proposed Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | -8.6 | Competitive ATP inhibition |
| Dihydrofolate Reductase | -7.2 | Folate pathway disruption |
| Topoisomerase II | -6.9 | DNA cleavage inhibition |
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
The antitubercular activity of hydrazones correlates with electron-donating substituents (e.g., -OCH₃, -CH(CH₃)₂) on the benzylidene ring, which enhance resonance stabilization and target binding. Regression models predict a 1.5-fold increase in activity for each 0.1-unit reduction in cLogP, underscoring the balance between lipophilicity and solubility.
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